5-Amino-N,N'-dimethylisophthalamide
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Overview
Description
5-Amino-N,N’-dimethylisophthalamide is a chemical compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of an amino group and two dimethylamide groups attached to an isophthalic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N,N’-dimethylisophthalamide typically involves the reaction of isophthalic acid derivatives with dimethylamine and ammonia under controlled conditions. One common method includes the use of isophthaloyl chloride as a starting material, which reacts with dimethylamine to form the dimethylamide groups. The subsequent introduction of an amino group at the 5-position can be achieved through nitration followed by reduction .
Industrial Production Methods
Industrial production of 5-Amino-N,N’-dimethylisophthalamide often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Amino-N,N’-dimethylisophthalamide undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like halides and alkoxides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted isophthalamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Amino-N,N’-dimethylisophthalamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is utilized in the study of enzyme interactions and protein modifications.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-N,N’-dimethylisophthalamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the dimethylamide groups provide steric hindrance and electronic effects that influence the binding affinity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-N,N’-bis(2,3-dihydroxypropyl)isophthalamide: This compound has similar structural features but includes additional hydroxyl groups, which enhance its solubility and reactivity.
Dimethyl 5-aminoisophthalate: This compound is an important intermediate in organic synthesis and has applications in the agrochemical and pharmaceutical industries.
Uniqueness
5-Amino-N,N’-dimethylisophthalamide is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. Its ability to undergo various chemical reactions and form stable complexes with enzymes and receptors makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
5-amino-1-N,3-N-dimethylbenzene-1,3-dicarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-12-9(14)6-3-7(10(15)13-2)5-8(11)4-6/h3-5H,11H2,1-2H3,(H,12,14)(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAGKUUKYRRPLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1)N)C(=O)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629244 |
Source
|
Record name | 5-Amino-N~1~,N~3~-dimethylbenzene-1,3-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41616-02-8 |
Source
|
Record name | 5-Amino-N~1~,N~3~-dimethylbenzene-1,3-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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